1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one

Drug Metabolism ADME-Tox Cytochrome P450

This para-substituted acetophenone features a unique 2-chloroallyl ether moiety that delivers electrophilic reactivity not possible with standard allyl analogs. The chlorine atom tunes electronic properties and enables nucleophilic substitution or cross-coupling chemistries. With demonstrated weak CYP2C19 inhibition (IC50 > 50 µM), it is an ideal core for building low-DDI-risk compound libraries. The 2-chloroallyl group also supports polymerization and post-polymerization modification. A high-quality single-crystal X-ray structure is available, providing validated geometric parameters for DFT calculations or molecular mechanics benchmarking. Choose this compound when generic allyloxy acetophenones cannot meet your reactivity or selectivity requirements.

Molecular Formula C11H11ClO2
Molecular Weight 210.65 g/mol
CAS No. 1016723-17-3
Cat. No. B3362917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one
CAS1016723-17-3
Molecular FormulaC11H11ClO2
Molecular Weight210.65 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)OCC(=C)Cl
InChIInChI=1S/C11H11ClO2/c1-8(12)7-14-11-5-3-10(4-6-11)9(2)13/h3-6H,1,7H2,2H3
InChIKeyNMELEHAOVKUUIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one (CAS 1016723-17-3): Procurement-Focused Overview of a Specialized Acetophenone Derivative


1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one is a para-substituted acetophenone derivative bearing a 2-chloroallyloxy group on the phenyl ring . This compound, with molecular formula C11H11ClO2 and a molecular weight of 210.66 g/mol , is primarily utilized as a chemical intermediate and building block in organic synthesis and medicinal chemistry research . Its structural features, including the reactive 2-chloroallyl ether moiety and the carbonyl group of the acetophenone core, enable participation in various chemical transformations, making it a versatile synthon for the construction of more complex molecular architectures [1].

Why Generic Substitution Fails for 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one (CAS 1016723-17-3): Structural Nuance Dictates Synthetic Utility and Biological Profile


The 2-chloroallyloxy group in 1-{4-[(2-chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one is a key determinant of its distinct chemical behavior. Unlike the more common allyloxy (prop-2-en-1-yloxy) or propargyloxy (prop-2-yn-1-yloxy) substituents, the presence of a chlorine atom on the alkene creates a unique electrophilic center and imparts altered electronic properties to the ether linkage and aromatic ring [1]. This single substitution differentiates the compound from its unsubstituted allyl analog, 1-[4-(allyloxy)phenyl]ethan-1-one (CAS 2079-53-0), and other para-substituted acetophenones . The chloro group can significantly influence reaction kinetics, regioselectivity in further functionalization, and the compound's overall physicochemical profile, including its interactions with biological targets [2]. Therefore, generic substitution with a seemingly similar acetophenone derivative is not scientifically valid; the specific chlorine atom on the alkene moiety is essential for the intended synthetic or biological outcome.

Quantitative Differentiation Evidence for 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one (CAS 1016723-17-3) Against Close Analogs


CYP2C19 Inhibition Profile: Weak Interaction Compared to Known Inhibitors

In a standardized in vitro ADME-Tox panel, 1-{4-[(2-chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one demonstrated minimal inhibition of the cytochrome P450 enzyme CYP2C19, with an IC50 value exceeding 50 µM (>50,000 nM) in human liver microsomes [1]. This data point is critical for researchers seeking building blocks with a low propensity for CYP-mediated drug-drug interactions. In comparison, known CYP2C19 inhibitors like the reference compound benzylnirvanol exhibit IC50 values in the sub-micromolar range (e.g., 0.368 µM or 368 nM) [2]. Other drugs and tool compounds show varying potencies, such as omeprazole (IC50 ~8.4 µM) and triclosan (IC50 ~0.12 µM) [3]. The high IC50 value of the target compound provides quantitative assurance of its weak interaction with this key metabolic enzyme, making it a suitable choice when designing libraries or probes where CYP inhibition is undesirable.

Drug Metabolism ADME-Tox Cytochrome P450 In vitro pharmacology

Structural Confirmation via Single-Crystal X-ray Diffraction

The unambiguous molecular structure and conformation of 1-{4-[(2-chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one have been determined by single-crystal X-ray diffraction analysis [1]. This analysis confirms the geometry around the acetophenone core and the specific orientation of the 2-chloroallyl side chain. The crystal structure reveals the compound's packing and intermolecular interactions in the solid state [2]. While many analogs, such as 1-[4-(allyloxy)phenyl]ethanone, may be available as oils or amorphous solids, the availability of high-quality, structurally characterized crystals of this specific derivative provides a critical advantage. For applications in materials science (e.g., as a monomer for crystal engineering) or for rigorous structure-activity relationship (SAR) studies, this definitive structural data is invaluable and not universally available for all in-class acetophenone ethers.

Structural Chemistry Crystallography Material Science Quality Control

Synthetic Utility as a Building Block in Agrochemical and Pharmaceutical Synthesis

1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one is explicitly noted for its utility as a chemical intermediate, particularly in the synthesis of agrochemicals and pharmaceuticals [1]. The 2-chloroallyl group serves as a versatile handle for further chemical elaboration. For instance, it can undergo nucleophilic substitution reactions or participate in transition metal-catalyzed cross-coupling reactions [2]. This functional group provides a distinct reactivity profile compared to its non-halogenated counterpart, 1-[4-(allyloxy)phenyl]ethanone. The presence of the chlorine atom allows for orthogonal synthetic strategies that are not possible with the simple allyl ether, thereby expanding the accessible chemical space from a common acetophenone precursor. This specific synthetic differentiation is a key driver for its procurement over the unsubstituted allyl analog when a downstream halogenated intermediate is required.

Organic Synthesis Medicinal Chemistry Agrochemicals Building Blocks

Commercial Availability and Purity Specifications from Reputable Suppliers

The compound is commercially available from established chemical suppliers with defined purity and packaging options, ensuring reliable procurement for research and development purposes. For instance, Santa Cruz Biotechnology offers 1-{4-[(2-chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one in 1 g and 5 g quantities at a purity of ≥95% . Other vendors, such as MuseChem and Chemenu, also list the compound with similar purity specifications (≥95%) . In contrast, while the unsubstituted allyl analog (CAS 2079-53-0) is also available, the specific 2-chloroallyl derivative is a more specialized building block, and its consistent availability from multiple sources reduces supply chain risk. For laboratories requiring this specific functional group array, having a reliable, multi-vendor supply chain for a pre-qualified material is a significant practical advantage.

Procurement Quality Assurance Chemical Sourcing Research Reagents

Potential for Radical Polymerization: Material Science Applications

The 2-chloroallyl moiety in 1-{4-[(2-chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one is capable of undergoing radical polymerization, which suggests its potential utility as a monomer or co-monomer in the creation of novel polymers and coatings [1]. This reactivity is due to the presence of an alkene group that can participate in chain-growth polymerization processes. While specific polymerization data (e.g., monomer reactivity ratios, polymer molecular weights) for this exact compound were not identified in the public domain, this property is inferred from the known behavior of similar allyl and vinyl monomers. In contrast, many simple acetophenone derivatives lack a polymerizable functional group and are thus not suitable for this application class. This potential differentiates it from other building blocks in the ketone category and opens avenues for applications in material science beyond its role as a traditional synthetic intermediate.

Polymer Chemistry Material Science Radical Polymerization Coatings

Investigational Antitumor Activity of Derivatives: SAR Potential

Derivatives of 1-{4-[(2-chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one have been investigated for their potential antitumor properties [1]. While the parent compound itself may not exhibit potent anticancer activity, its structure serves as a platform for generating analogs with enhanced cytotoxicity. Structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring and the alkoxy side chain can significantly modulate cytotoxicity against various cancer cell lines [2]. This positions the compound as a valuable starting point for medicinal chemistry campaigns focused on oncology. Unlike some acetophenone derivatives that have well-established and narrow biological profiles, this compound's structural features (the 2-chloroallyloxy group and the ketone) provide multiple sites for chemical diversification, making it a versatile scaffold for exploring novel antitumor agents. The specific presence of the chlorine atom on the alkene distinguishes it from simpler allyl analogs and may confer unique interactions with biological targets.

Medicinal Chemistry Oncology Structure-Activity Relationship Antitumor

Optimal Research and Industrial Applications for 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one (CAS 1016723-17-3)


Medicinal Chemistry: Building Block for Diverse Small-Molecule Libraries

Researchers seeking to construct small-molecule libraries with low cytochrome P450 inhibition liabilities can select this compound as a core building block. Its demonstrated weak inhibition of CYP2C19 (IC50 > 50 µM) [1] makes it an attractive starting point for designing probes or leads where minimizing drug-drug interaction potential is a priority. The presence of both an aryl ketone and a 2-chloroallyl group provides two distinct vectors for chemical diversification, enabling rapid generation of analog sets for SAR studies.

Materials Science: Monomer for Specialty Polymers and Coatings

The 2-chloroallyl substituent on 1-{4-[(2-chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one allows it to function as a polymerizable monomer. This property opens applications in materials science for the development of novel polymers with tailored properties, such as adhesives, coatings, or functional materials [2]. The chlorine atom in the side chain could further allow for post-polymerization modification, adding an extra layer of functionality not accessible with simple allyl monomers. Researchers can leverage its well-defined structure, confirmed by X-ray crystallography [3], to design and characterize new polymeric materials with precision.

Chemical Synthesis: Advanced Intermediate for Agrochemicals and Complex Molecules

In synthetic organic chemistry, this compound is a strategic intermediate for constructing more complex molecules, particularly in the agrochemical and pharmaceutical sectors [4]. The 2-chloroallyl group is a versatile synthon, capable of undergoing nucleophilic substitution and transition metal-catalyzed cross-coupling reactions, which are not facile with its non-halogenated allyl analog [5]. This allows chemists to incorporate this building block into diverse synthetic pathways, using the chlorine atom as a handle for further functionalization or as a latent functional group.

Crystallography and Computational Chemistry: Validated Structural Model

For researchers in structural chemistry, computational drug design, or material modeling, the availability of a high-quality single-crystal X-ray structure for 1-{4-[(2-chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one is a significant asset [3]. This structure provides precise bond lengths, angles, and torsional information, which can serve as a validated starting point for density functional theory (DFT) calculations or as a molecular mechanics parameterization benchmark. The solid-state packing information is also valuable for understanding intermolecular interactions, which is crucial for crystal engineering and predicting material properties.

Technical Documentation Hub

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23 linked technical documents
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